
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, commonly known as MPX or MPX-004, is a small molecule compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various medical conditions. MPX-004 has been shown to possess a unique mechanism of action that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Metal Ions and Amino Acids
One application involves the use of polythiophene-based conjugated polymers, including derivatives that share structural similarities with N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, as fluorescent probes. These polymers exhibit high selectivity and sensitivity toward metal ions like Hg2+ and Cu2+ in aqueous solutions. Their fluorescence can be quenched in the presence of these ions, making them useful for detecting trace amounts of metal ions in environmental and biological samples. Additionally, a system incorporating these polymers has been employed for the label-free detection of amino acids, leveraging the unique interaction between the polymer and specific amino acids to enable fluorescence-based detection (Guo et al., 2014).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial properties. Thiazolidinone derivatives, for instance, have shown promising activity against a range of bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Patel, Kumari, & Patel, 2012).
Anticancer Activity and Protein Binding
Another area of application is in the synthesis and characterization of thiophene-2-carboxaldehyde derivatives for their antibacterial, antifungal, and anticancer activities. These compounds have been found to bind effectively to carrier proteins like Human Serum Albumin (HSA), a property that could be leveraged in drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents. The molecular docking studies have provided insights into the potential mechanisms of action and interactions with biological targets (Shareef et al., 2016).
Enhancer Activity at the A1 Adenosine Receptor
Derivatives have also been explored for their role as allosteric enhancers of the A1 adenosine receptor, with modifications to the molecular structure affecting their activity. This research could have implications for the development of novel therapeutic agents targeting the A1 adenosine receptor, potentially useful in treating a variety of conditions such as cardiovascular diseases and neurological disorders (Romagnoli et al., 2012).
Propiedades
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24-10-12-25(13-11-24)19(18-8-14-28-16-18)15-23-21(27)20(26)22-9-7-17-5-3-2-4-6-17/h2-6,8,14,16,19H,7,9-13,15H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIPSSOKYRCOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
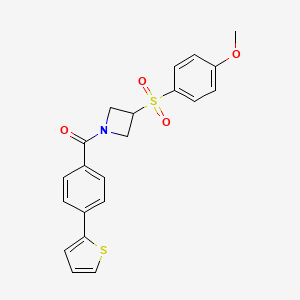
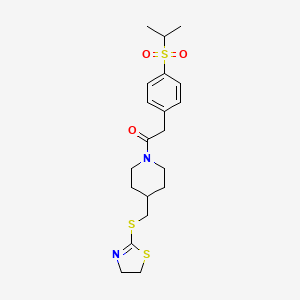
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)

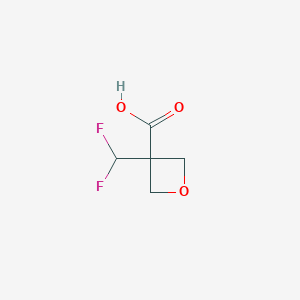
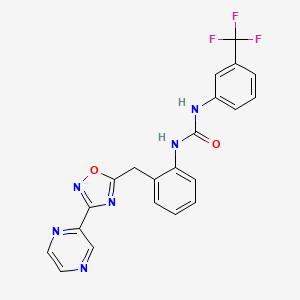
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)


![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)
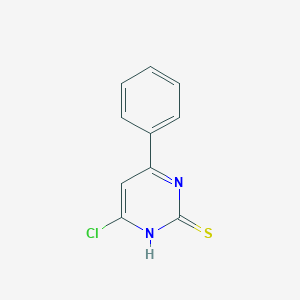

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)
![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)
